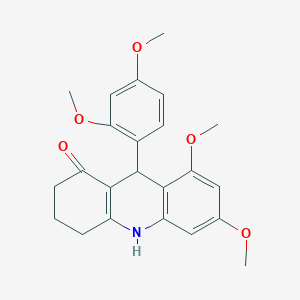![molecular formula C17H12Cl2N2O2 B12488886 2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide](/img/structure/B12488886.png)
2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide is a synthetic organic compound that features a quinoline moiety. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties
Métodos De Preparación
The synthesis of 2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide typically involves the reaction of 3-chloro-4-(quinolin-8-yloxy)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Análisis De Reacciones Químicas
2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antimalarial, and anticancer agent due to the biological activities associated with quinoline derivatives.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline-based drugs and their interactions with biological targets.
Industrial Applications: Quinoline derivatives are used in the production of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide involves its interaction with specific molecular targets in cells. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other cellular pathways, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also contains a quinoline moiety.
Quinoline-2-carboxylic acid: Known for its antimicrobial properties.
8-hydroxyquinoline: Used as an antiseptic and disinfectant.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C17H12Cl2N2O2 |
|---|---|
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
2-chloro-N-(3-chloro-4-quinolin-8-yloxyphenyl)acetamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-10-16(22)21-12-6-7-14(13(19)9-12)23-15-5-1-3-11-4-2-8-20-17(11)15/h1-9H,10H2,(H,21,22) |
Clave InChI |
JEDDHSKRUJIXFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)NC(=O)CCl)Cl)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12488816.png)

![N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B12488832.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12488838.png)
![N,N-diethyl-2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B12488853.png)
![7-(methoxymethyl)-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12488856.png)
![2-(2-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B12488867.png)
![4-[(3,4-Dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-ol](/img/structure/B12488875.png)
![3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one](/img/structure/B12488876.png)

![1-Cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B12488892.png)
![N-({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)phenylalanine](/img/structure/B12488899.png)

![N-(2-chloro-4-fluorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12488918.png)
